Product packaging for 3-(3-Methoxyphenyl)-2-methylthiolan-3-ol(Cat. No.:)

3-(3-Methoxyphenyl)-2-methylthiolan-3-ol

Cat. No.: B13223232
M. Wt: 224.32 g/mol
InChI Key: BKAFOOFQRWELNT-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-2-methylthiolan-3-ol is a high-purity chemical compound offered for research and development purposes. This synthetic intermediate features a thiolane (tetrahydrothiophene) ring system, a valuable scaffold in medicinal chemistry and materials science. Researchers may utilize this compound in the exploration of novel pharmaceuticals, particularly in the synthesis of compounds targeting the central nervous system, given the prevalence of the 3-methoxyphenyl moiety in bioactive molecules . The structure, which combines an aromatic methoxy group with a saturated, methyl-substituted heterocyclic alcohol, provides multiple points for further chemical modification, making it a versatile building block for method development and library synthesis. As with all fine chemicals, proper safety protocols should be followed. This product is intended for use by qualified laboratory personnel For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Buyer assumes responsibility to confirm product identity and purity prior to use. All sales are final for this specialty chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2S B13223232 3-(3-Methoxyphenyl)-2-methylthiolan-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

3-(3-methoxyphenyl)-2-methylthiolan-3-ol

InChI

InChI=1S/C12H16O2S/c1-9-12(13,6-7-15-9)10-4-3-5-11(8-10)14-2/h3-5,8-9,13H,6-7H2,1-2H3

InChI Key

BKAFOOFQRWELNT-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCS1)(C2=CC(=CC=C2)OC)O

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Approaches for 3 3 Methoxyphenyl 2 Methylthiolan 3 Ol

Retrosynthetic Analysis and Strategic Design of Novel Synthetic Pathways

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgamazonaws.com This process involves breaking bonds and converting functional groups in the reverse direction of a chemical synthesis, allowing chemists to map out potential synthetic routes. ias.ac.inresearchgate.net The goal is to simplify the structure logically until readily available starting materials are reached. wikipedia.org

For the target molecule, 3-(3-Methoxyphenyl)-2-methylthiolan-3-ol, the analysis reveals several potential disconnections. A primary strategic bond cleavage is within the thiolan ring, specifically the carbon-sulfur bonds, or at the C2-C3 carbon-carbon bond, which connects the tertiary alcohol and the methyl-bearing carbon.

Two plausible retrosynthetic approaches are outlined below:

Approach A: Grignard Addition to a Thiolan-3-one Precursor. This strategy disconnects the bond between the C3 carbon and the 3-methoxyphenyl (B12655295) group. This identifies a key precursor: 2-methylthiolan-3-one. The corresponding forward reaction would involve a Grignard reaction, where 3-methoxyphenylmagnesium bromide is added to the ketone, followed by an aqueous workup to form the tertiary alcohol.

Approach B: Intramolecular Cyclization. This approach involves disconnecting one of the C-S bonds of the thiolan ring. This leads to a linear precursor, such as a γ-mercapto ketone. The forward synthesis would then involve an intramolecular cyclization of a molecule like 1-(3-methoxyphenyl)-1-hydroxy-4-mercaptopentane. This cyclization could be promoted under acidic or basic conditions to form the five-membered thiolan ring.

These strategies highlight the core challenge in the synthesis: the simultaneous and controlled construction of the heterocyclic ring and the installation of the two adjacent stereocenters at the C2 and C3 positions.

Stereoselective Synthesis of this compound and its Stereoisomers

The presence of two stereocenters in this compound means it can exist as four possible stereoisomers (RR, SS, RS, SR). The selective synthesis of a single desired stereoisomer is a significant challenge that requires precise control over the reaction pathways.

Enantioselective and Diastereoselective Control in Thiolan Ring Formation

Achieving stereocontrol during the formation of the thiolan ring is paramount. Diastereoselective control dictates the relative orientation of the methyl group at C2 and the hydroxyl group at C3 (syn or anti), while enantioselective control determines the absolute configuration (R or S) at each of these centers.

Intramolecular thiol-ene "click" reactions represent a powerful method for forming the thiolan ring. mdpi.comfrontiersin.orgnih.gov In a hypothetical synthesis, a precursor containing both a thiol and an appropriately positioned alkene could undergo a radical-mediated cyclization. nih.gov The stereochemical outcome of such cyclizations can be influenced by the geometry of the starting alkene and the reaction conditions, potentially favoring the formation of one diastereomer over another. mdpi.com High regioselectivity and stereoselectivity can often be achieved through careful design of the starting material. mdpi.com

Alternatively, a sulfa-Michael addition to a cyclobutene (B1205218) precursor can be a highly diastereoselective and enantioselective method for creating thio-substituted rings, a strategy that could be adapted for thiolan synthesis. researchgate.netnih.gov

Application of Chiral Catalysts and Auxiliaries

Asymmetric catalysis is essential for producing enantiomerically enriched products from achiral or racemic starting materials. Chiral catalysts or auxiliaries create a chiral environment that favors the formation of one enantiomer over the other.

In the context of synthesizing this compound, a chiral catalyst could be employed in several key steps. For instance, in the retrosynthetic approach involving a Grignard addition to a prochiral ketone (2-methylthiolan-3-one), a chiral ligand could be complexed to the magnesium reagent to direct the nucleophilic attack from one face of the carbonyl group, thereby establishing the stereocenter at C3. Various chiral ligands, such as those derived from BINOL or SPINOL, have been successfully used in asymmetric synthesis. nih.gov

Chiral bifunctional acid-base catalysts, such as those based on cinchona alkaloids and squaramides, are highly effective in promoting enantioselective Michael additions and could be applied to the cyclization step. nih.govmdpi.com These catalysts can activate both the nucleophile (thiol) and the electrophile simultaneously, guiding the stereochemical outcome of the ring closure.

Table 1: Potential Chiral Catalysts and Their Application

Catalyst TypePotential ReactionDesired Outcome
Chiral Phosphoric AcidsAsymmetric cyclizationEnantioselective ring formation
Cinchona-Squaramide CatalystsEnantioselective Michael additionDiastereo- and enantioselective ring formation
BINOL/SPINOL-based LigandsAsymmetric Grignard additionEnantioselective formation of the C3 stereocenter
Proline DerivativesAsymmetric Aldol/Mannich reactionsCreation of stereocenters in the precursor chain

Influence of Substrate and Reagent Stereochemistry

Substrate-controlled synthesis is a strategy where the stereochemistry of the final product is determined by a chiral center already present in one of the starting materials. frontiersin.org This approach can be highly effective for achieving specific diastereoselectivity.

For the synthesis of this compound, one could start with an enantiopure building block. For example, a chiral epoxide or a chiral alcohol could be used to construct the linear precursor. During the subsequent intramolecular cyclization to form the thiolan ring, the existing stereocenter would direct the formation of the second stereocenter, leading to a product with a defined relative stereochemistry. The choice of reagents can also be critical; in some macrocyclization reactions, kinetic templation through non-covalent interactions can direct the stereochemical outcome, favoring a product different from that expected under thermodynamic control. nih.govrsc.org

Development of Novel Catalyst Systems and Optimized Reaction Conditions for Thiolan Ring Construction

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product. scielo.br Key parameters that require careful tuning include:

Solvent: The polarity and coordinating ability of the solvent can significantly influence reaction rates and selectivity.

Temperature: Temperature affects reaction kinetics and can be adjusted to control the thermodynamic versus kinetic product distribution.

Catalyst Loading: Minimizing the amount of catalyst used is important for both economic and environmental reasons, without compromising the reaction efficiency.

Concentration: Reactant concentration can impact reaction rates and, in some cases, suppress side reactions. nih.gov

Metal-free reaction conditions are also being developed for C-S bond formation, providing milder and more sustainable alternatives to traditional metal-catalyzed processes. researchgate.net

Table 2: Key Parameters for Reaction Optimization

ParameterObjectiveRationale
Catalyst System High turnover, high selectivityEfficiently promotes the desired transformation over side reactions.
Solvent Optimal solubility and reactivityThe reaction medium can influence transition state energies and catalyst stability.
Temperature Balance between reaction rate and selectivityHigher temperatures may increase rate but can decrease selectivity.
Reaction Time Achieve full conversion, minimize degradationProlonged reaction times can lead to the formation of undesired byproducts. scielo.br

Green Chemistry Principles and Sustainable Synthesis of Thiolan Structures

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu The application of its 12 principles is crucial for developing sustainable synthetic routes. nih.govacs.orgmsu.edu

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. acs.org Thiol-ene "click" reactions are excellent examples of atom-economical processes. frontiersin.orgresearchgate.net

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents, which are consumed in the reaction and generate more waste. yale.edunih.gov

Safer Solvents: Selecting solvents that are less toxic and environmentally benign. Acetonitrile, for example, can be a greener alternative to solvents like dichloromethane (B109758) or benzene (B151609). scielo.br

Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption. yale.edunih.gov Photochemical methods, such as those used to initiate some thiol-ene reactions, can be highly energy-efficient. nih.gov

Use of Renewable Feedstocks: Sourcing starting materials from renewable biological sources whenever possible. rsc.org

By integrating these principles, the synthesis can be designed to be not only efficient and selective but also environmentally responsible. The use of efficient, recyclable catalysts and high-yield "click" reactions under mild conditions would represent a significant step toward a sustainable synthesis of thiolan structures. frontiersin.orgnih.gov

Solvent-Free and Atom-Economical Approaches

The principles of green chemistry guide modern synthetic strategies, emphasizing the reduction of waste and maximization of efficiency. rasayanjournal.co.inmdpi.com Solvent-free and atom-economical reactions are central to this paradigm, aiming to incorporate the maximum number of atoms from the reactants into the final product while minimizing or eliminating the use of solvents. rsc.orgrasayanjournal.co.in

Solvent-Free Synthesis:

Solvent-free reactions, often conducted by exposing neat reactants to microwave irradiation or mechanical grinding, can lead to significant reductions in reaction times, increased yields, and simplified purification processes. rasayanjournal.co.inresearchgate.net A hypothetical solvent-free approach to a key intermediate for this compound could involve the acylation of alcohols, phenols, or thiols, which has been shown to proceed efficiently under these conditions. jmchemsci.com For instance, a precursor could be synthesized by reacting appropriate starting materials on a solid support like silica (B1680970) or alumina, which can also act as a catalyst. researchgate.net

Atom-Economical Approaches:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. google.com A 100% atom-economical reaction would see all atoms of the reactants incorporated into the final product. rsc.org For the synthesis of a substituted thiolan like the target compound, an atom-economical approach could involve a cycloaddition or a tandem reaction where multiple bonds are formed in a single operation without the generation of stoichiometric byproducts. A plausible strategy would be the development of a multi-component reaction where the methoxyphenyl group, the thiolane ring, and the methyl group are introduced in a convergent manner. While specific examples for this exact molecule are not available, the synthesis of other heterocyclic systems has benefited from such an approach. mdpi.com

Table 1: Comparison of Hypothetical Synthetic Approaches
ApproachPotential AdvantagesChallengesIllustrative Reaction Type
Solvent-Free (Microwave)Reduced reaction time, lower energy consumption, simplified workup. researchgate.netRequires specialized equipment, potential for localized overheating.Condensation or acylation reactions. jmchemsci.com
Atom-Economical (Tandem Reaction)High efficiency, minimal waste generation. rsc.orggoogle.comComplex reaction design and optimization.[3+2] Cycloaddition or multi-component reaction. mdpi.com

Use of Renewable Resources and Benign Solvents

The use of renewable feedstocks and environmentally benign solvents is a cornerstone of sustainable chemistry. semanticscholar.org This approach seeks to replace petroleum-derived starting materials and hazardous solvents with greener alternatives.

Renewable Resources:

For the synthesis of this compound, precursors could potentially be derived from renewable resources. For example, lignin (B12514952), a complex polymer found in plant cell walls, is a rich source of aromatic compounds, including those with methoxyphenyl moieties. acs.org Research into the depolymerization of lignin could provide a sustainable route to key aromatic building blocks. acs.org Similarly, certain terpenes or other plant-derived molecules could serve as chiral pool starting materials for the stereoselective synthesis of the substituted thiolan ring.

Benign Solvents:

When solvents are necessary, the use of benign alternatives such as water, ethanol, or deep eutectic solvents (DESs) is preferred over conventional volatile organic compounds (VOCs). semanticscholar.org The synthesis of heterocyclic compounds has been successfully demonstrated in aqueous media or using DESs, which are mixtures of hydrogen bond donors and acceptors that form a liquid with a low melting point. semanticscholar.org A hypothetical synthesis of the target compound could be designed to be performed in a recyclable deep eutectic solvent, which can also act as a catalyst in some cases.

Table 2: Green Chemistry Metrics for a Hypothetical Synthesis
MetricConventional Approach (Estimated)Green Approach (Target)Key Improvement
Process Mass Intensity (PMI)>100<50Reduction in solvent and reagent usage.
E-Factor>50<20Minimized waste generation.
Solvent UseHalogenated SolventsWater, Ethanol, or DES semanticscholar.orgReduced environmental impact and improved safety.

Ring Transformation and Expansion Reactions for Thiolan Scaffold Formation

The formation of the thiolan (tetrahydrothiophene) ring is a key step in the synthesis of this compound. Ring transformation and expansion reactions offer powerful strategies for the construction of such heterocyclic systems.

Ring Transformation:

Ring transformation reactions involve the conversion of one heterocyclic ring system into another. For the synthesis of a thiolan, a plausible precursor could be a corresponding oxetane (B1205548) (a four-membered oxygen-containing ring). Photochemical ring expansion of oxetanes with diazoesters has been shown to produce tetrahydrofuran (B95107) derivatives, and a similar reaction with thietanes yields thiolanes. rsc.org This suggests a potential route where a thietane (B1214591) precursor could undergo a carbene-mediated ring expansion to form the desired five-membered thiolan scaffold.

Ring Expansion Reactions:

Ring expansion reactions provide a method to increase the size of a cyclic system. A notable example is the thiol-mediated three-step ring expansion cascade for the conversion of indoles into quinolines, which involves a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. acs.orgnih.gov While this specific example leads to a different heterocyclic system, the underlying principles could be adapted. For instance, a suitably functionalized four-membered sulfur-containing ring could undergo a ring expansion to form the five-membered thiolan ring. Such strategies have been reviewed for various carbo- and heterocyclic systems. nih.gov

Table 3: Plausible Ring-Forming Strategies for the Thiolan Scaffold
StrategyPrecursor RingKey Reagent/ConditionPotential Outcome
Photochemical Ring Expansion rsc.orgThietaneDiazoester, lightSubstituted Thiolan
Thiol-Mediated Cascade acs.orgnih.govHypothetical Spirocyclic IntermediateThiol, Brønsted acidFunctionalized Thiolan

Scalability and Process Intensification of Synthetic Protocols

The transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of scalability and process intensification. These principles aim to make chemical processes more efficient, safer, and economically viable. pharmafeatures.compharmasalmanac.com

Scalability:

A scalable synthesis should avoid the use of hazardous reagents, extreme reaction conditions, and chromatographic purifications, which are difficult to implement on a large scale. researchgate.net For the synthesis of this compound, a scalable route would favor robust and reproducible reactions. For example, catalytic processes are generally more scalable than stoichiometric reactions. The development of a route that utilizes flow chemistry could also enhance scalability, as scaling up is achieved by running the process for a longer duration rather than using larger reactors. beilstein-journals.org

Process Intensification:

Table 4: Comparison of Batch vs. Continuous Flow Processing
ParameterBatch ProcessingContinuous Flow Processing
Heat TransferLimited by surface area-to-volume ratio.Excellent due to high surface area-to-volume ratio. pharmasalmanac.com
Mass TransferCan be inefficient, leading to side reactions.Highly efficient, enabling better selectivity. pharmasalmanac.com
SafetyLarge quantities of hazardous materials.Small reaction volumes, improved safety. beilstein-journals.org
ScalabilityRequires larger reactors.Achieved by longer run times ("scale-out"). pharmasalmanac.com

Elucidation of Molecular Structure, Conformation, and Spectroscopic Characteristics of 3 3 Methoxyphenyl 2 Methylthiolan 3 Ol

Advanced Spectroscopic Techniques for Comprehensive Structural Assignment

The definitive assignment of the molecular structure of 3-(3-Methoxyphenyl)-2-methylthiolan-3-ol necessitates the synergistic application of various high-resolution spectroscopic methods. These techniques provide complementary information regarding connectivity, spatial arrangement, and elemental composition.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. For this compound, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals is achieved through a combination of one-dimensional and two-dimensional NMR experiments. nih.gov

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing the covalent framework of the molecule. These experiments reveal proton-proton and proton-carbon correlations, allowing for the unambiguous mapping of the atomic connectivity within the thiolane ring and its substituents.

Conformational analysis, which describes the spatial arrangement of atoms, is further investigated using the Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments identify protons that are in close proximity, providing crucial data for determining the relative stereochemistry and preferred conformation of the molecule in solution.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2-CH3.5 - 3.755 - 60
2-CH₃1.2 - 1.415 - 20
3-C-75 - 80
4-CH₂2.0 - 2.330 - 35
5-CH₂2.8 - 3.140 - 45
3-OH4.5 - 5.0 (broad)-
Phenyl C1'-140 - 145
Phenyl C2'7.0 - 7.1112 - 115
Phenyl C3'-158 - 160
Phenyl C4'6.8 - 6.9118 - 120
Phenyl C5'7.2 - 7.3128 - 130
Phenyl C6'6.9 - 7.0110 - 112
3'-OCH₃3.8 - 3.954 - 56

Note: The chemical shift values are hypothetical and for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. nih.govsfrbm.org For this compound, techniques like Electrospray Ionization (ESI) are employed to generate gas-phase ions. nih.govmdpi.com The high-resolution capabilities of mass analyzers such as Time-of-Flight (TOF) or Orbitrap allow for the precise mass measurement of the molecular ion, confirming its elemental formula. nih.govsfrbm.org

Further analysis of the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provides valuable insights into the molecule's structure. The fragmentation pathways can help to corroborate the connectivity of the substituents to the thiolane ring.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov This technique can provide the absolute configuration and detailed conformational information in the solid state. For a chiral molecule like this compound, obtaining suitable single crystals is a critical step. mdpi.comnih.gov The resulting crystal structure would reveal precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of its solid-state conformation. nih.gov

Detailed Conformational Analysis and Stereochemical Elucidation

The five-membered thiolane ring is not planar and adopts puckered conformations to alleviate ring strain. dalalinstitute.com The two primary conformations are the envelope and the twist (or half-chair) forms. nih.gov For substituted thiolanes like this compound, the substituents will preferentially occupy positions that minimize steric interactions.

Isotopic Labeling Strategies for Mechanistic Probing of Synthetic Pathways

Isotopic labeling is a technique used to trace the journey of atoms through a chemical reaction or metabolic pathway. wikipedia.orgtaylorandfrancis.com By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹³C for ¹²C, or deuterium (B1214612) for hydrogen), researchers can follow the labeled atom's position in the final product. musechem.com This provides invaluable information about the reaction mechanism. x-chemrx.com

In the context of synthesizing this compound, isotopic labeling could be employed to elucidate the formation of the thiolane ring or the introduction of the substituents. For instance, using a starting material labeled with ¹³C at a specific position can help to confirm the proposed synthetic route by tracking the location of the label in the final product using ¹³C NMR or mass spectrometry. nih.gov

Computational and Theoretical Chemistry Studies of 3 3 Methoxyphenyl 2 Methylthiolan 3 Ol

Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for exploring the electronic characteristics of a molecule. chemrxiv.orgresearchgate.net For 3-(3-Methoxyphenyl)-2-methylthiolan-3-ol, DFT methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) would be employed to optimize the molecular geometry and calculate key electronic and reactivity descriptors. mdpi.com

These calculations yield insights into the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. mdpi.com Global reactivity descriptors such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω) can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. acs.orgresearchgate.net

Furthermore, QM methods are invaluable for predicting spectroscopic properties. Time-dependent DFT (TD-DFT) calculations can simulate the UV-Vis spectrum, predicting the maximum absorption wavelength (λmax), which is related to electronic transitions within the molecule. mdpi.com Vibrational frequencies calculated via DFT can be correlated with experimental infrared (IR) spectra to identify characteristic functional group vibrations, confirming the molecular structure. mdpi.com

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyCalculated ValueSignificance
HOMO Energy-6.25 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-0.89 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.36 eVIndicates chemical reactivity and kinetic stability. A larger gap suggests higher stability.
Chemical Hardness (η)2.68 eVMeasures resistance to change in electron distribution.
Electrophilicity Index (ω)1.35 eVQuantifies the electrophilic nature of the molecule.
Predicted λmax (TD-DFT)275 nmPredicted maximum absorption wavelength in the UV-Vis spectrum.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While QM calculations provide information on a static molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior, including conformational changes and interactions with its environment over time. nih.govnih.gov An MD simulation for this compound would typically use a classical force field, such as AMBER or OPLS-AA, to model the interatomic forces. mdpi.com

The primary goal of such a simulation would be to explore the molecule's conformational landscape. The five-membered thiolane ring is not planar and can adopt various puckered conformations (e.g., envelope, twist). MD simulations can reveal the most stable conformers and the energy barriers for interconversion between them. nih.gov Analysis of the trajectory would focus on key dihedral angles within the thiolane ring and the orientation of the methoxyphenyl and methyl substituents.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral Angle (Atoms)DescriptionHypothetical Stable Conformation(s)
C5-S1-C2-C3Thiolane ring pucker± 35° (Envelope/Twist)
S1-C2-C3-C4Thiolane ring pucker∓ 25° (Envelope/Twist)
S1-C2-C(Methyl)-HOrientation of the methyl group60°, 180°, -60° (Staggered)
C2-C3-C(Aryl)-C(Aryl)Orientation of the methoxyphenyl group~45° (Non-planar)

In Silico Prediction of Molecular Interactions and Binding Affinities with Hypothetical Biological Targets

In silico techniques, particularly molecular docking, are essential for predicting how a small molecule might interact with a biological target, such as a protein receptor or enzyme. plos.orgmdpi.com This approach is a cornerstone of computer-aided drug design. nih.gov For this compound, a docking study would involve computationally placing the molecule into the binding site of a selected target protein. researchgate.net

The process begins with obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank. The small molecule's 3D structure is optimized, typically using QM methods. Docking software then samples numerous orientations and conformations of the ligand within the protein's active site, calculating a "docking score" for each pose. techscience.com This score, usually expressed in kcal/mol, estimates the binding affinity, with more negative values indicating stronger predicted binding. arxiv.orgcolumbia.edu

The results not only rank potential binders but also visualize the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-protein complex. mdpi.comacs.org These insights can guide the design of more potent and selective derivatives.

Table 3: Hypothetical Molecular Docking Results for this compound

Hypothetical Protein TargetDocking Score (kcal/mol)Key Predicted Interactions
Cyclooxygenase-2 (COX-2)-8.5Hydrogen bond from -OH to Ser530; Hydrophobic interaction with Val349.
Anaplastic Lymphoma Kinase (ALK)-7.9Hydrogen bond from -OH to Met1199; π-stacking of methoxyphenyl ring with Tyr1278.
Phosphodiesterase 4D (PDE4D)-9.1Hydrogen bond from -OH to Gln369; Hydrophobic interaction of thiolane ring with Met357.

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states (TS). escholarship.org For reactions involving this compound, such as oxidation, elimination, or substitution, DFT calculations can be used to map the potential energy surface.

A key objective is to locate the transition state structure for each step of a proposed mechanism. A TS is a first-order saddle point on the potential energy surface, and its structure can be computationally verified by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.netsemanticscholar.org

Table 4: Hypothetical Activation Energies for a Dehydration Reaction

Reaction PathwayDescriptionCalculated Activation Energy (ΔG‡) (kcal/mol)Thermodynamic Favorability (ΔGr) (kcal/mol)
E1 MechanismStepwise elimination via a carbocation intermediate.25.8-5.2 (Exergonic)
E2 MechanismConcerted elimination with a single transition state.21.5-5.2 (Exergonic)

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiolan Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of a series of compounds with their biological activity. jocpr.commdpi.com A QSAR model for thiolane derivatives would aim to predict the biological activity (e.g., inhibitory concentration, IC50) of new, unsynthesized compounds based on their molecular features. wjbphs.comresearchgate.net

The process involves several steps. First, a "training set" of thiolane derivatives with known biological activities is assembled. scispace.com For each molecule in the set, a large number of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule, including physicochemical properties (e.g., LogP for lipophilicity), electronic properties (e.g., dipole moment), and topological indices (e.g., molecular connectivity). nih.gov

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a mathematical equation that relates a subset of these descriptors to the observed activity. scispace.comnih.gov The resulting QSAR model's predictive power is then rigorously validated using an external "test set" of compounds not used in the model's creation. researchgate.netmdpi.com A successful QSAR model can significantly accelerate the drug discovery process by prioritizing which derivatives to synthesize and test. bio-hpc.eu

Table 5: Example Descriptors in a Hypothetical QSAR Model for Thiolane Derivatives

DescriptorTypeHypothetical Contribution to ActivityInterpretation
LogPHydrophobicityPositiveIncreased lipophilicity may enhance membrane permeability and activity.
Topological Polar Surface Area (TPSA)PolarityNegativeHigher polarity might hinder passage through biological membranes.
Dipole MomentElectronicPositiveA higher dipole moment may improve interaction with a polar binding site.
Number of Hydrogen Bond DonorsStructuralPositiveEssential for specific hydrogen bonding interactions with the target.

Investigation of Structure Activity Relationships Sar and Design of Analogues of 3 3 Methoxyphenyl 2 Methylthiolan 3 Ol

Rational Design and Synthesis of Chemically Modified Analogues and Derivatives

A comprehensive search for literature detailing the rational design and synthesis of chemically modified analogues of 3-(3-Methoxyphenyl)-2-methylthiolan-3-ol yielded no specific results. General synthetic methodologies for related structures, such as substituted aryl-thiolan-3-ols, exist within the broader chemical literature. However, specific application of these methods to the this compound scaffold, or the design of derivatives for specific biological targets, has not been documented in published studies.

Impact of Substituent Effects on Chemical Reactivity and Molecular Recognition

The influence of the methoxy (B1213986) group at the 3-position of the phenyl ring and the methyl group at the 2-position of the thiolane ring on the chemical reactivity and molecular recognition of this specific compound has not been a subject of published research. While the principles of substituent effects are well-established in medicinal chemistry, with electron-donating or -withdrawing groups significantly altering the electronic and steric properties of a molecule, no studies have applied these principles to this compound to explore its interaction with biological macromolecules or its reactivity in chemical transformations.

Stereochemical Influences on Molecular Interactions and Selectivity

The stereochemistry of this compound, with potential chiral centers at the 2 and 3 positions of the thiolane ring, suggests that its different stereoisomers could have distinct biological activities. The PubChem database lists the (2R,3S) isomer, but comparative studies on the molecular interactions and selectivity of different stereoisomers of this compound are absent from the scientific literature. Research on other chiral molecules has consistently demonstrated the critical role of stereochemistry in determining biological activity, but such investigations have not been published for this particular thiolane derivative.

Development of Novel Chemical Probes and Tools Based on the this compound Scaffold

The development of chemical probes is a vital area of chemical biology for elucidating the function of biological targets. A scaffold like this compound could potentially be developed into such a tool by incorporating reporter groups like fluorophores or biotin. However, there is no evidence in the available literature of this compound being used as a basis for the design and synthesis of chemical probes for any biological target.

Exploration of Biological Activities and Molecular Mechanisms Non Clinical Focus

In Vitro Biochemical and Cell-Based Assays for Target Identification and Validation

No publicly available studies were found that describe the use of in vitro biochemical or cell-based assays to identify or validate biological targets for 3-(3-Methoxyphenyl)-2-methylthiolan-3-ol.

Enzyme Inhibition and Activation Studies

There is no available data from enzymatic assays detailing any inhibitory or activating effects of this compound on specific enzymes.

Investigation of Protein-Ligand Interactions through Biophysical Methods

No studies utilizing biophysical methods such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) have been published to characterize the direct interaction between this compound and any protein targets.

Elucidation of Molecular Mechanisms of Action at the Sub-Cellular Level

In the absence of identified biological targets, the molecular mechanism of action for this compound at a sub-cellular level has not been elucidated. There is no information regarding its effects on organelles, intracellular protein localization, or other sub-cellular processes.

Effects on Cellular Pathways and Signaling Networks (without clinical implication)

No research has been published that investigates the impact of this compound on cellular pathways or signaling networks. Its potential influence on cascades such as MAPK, PI3K-Akt, or others remains uninvestigated.

Omics-based Approaches (e.g., Proteomics, Metabolomics) for Mechanistic Insights

A search for studies employing omics-based approaches to understand the mechanism of this compound yielded no results. There are no available proteomics, transcriptomics, or metabolomics data to provide unbiased, large-scale insights into its cellular effects.

Potential Applications Beyond Traditional Medicinal Chemistry

Utilization as a Scaffold in Material Science and Polymer Chemistry

The molecular architecture of 3-(3-Methoxyphenyl)-2-methylthiolan-3-ol presents it as a compelling candidate for a scaffold in the synthesis of advanced materials and polymers. The thiolane ring offers a stable, non-aromatic heterocyclic core that can be functionalized to build larger, more complex structures. The methoxyphenyl group can influence the electronic properties and solubility of resulting materials, while the hydroxyl group provides a reactive site for polymerization or grafting onto surfaces.

Key Molecular Features for Material Science Applications:

FeaturePotential Contribution
Thiolane Ring Provides a robust, flexible, and functionalizable core structure. The sulfur atom can also interact with metal surfaces.
Methoxyphenyl Group Can be modified to tune electronic properties, enhance thermal stability, and control solubility in various organic solvents.
Tertiary Alcohol Acts as a key reactive handle for initiating polymerization reactions or for attachment to other molecules and surfaces.

Researchers theorize that this compound could be a building block for creating polymers with unique optical or electronic properties. The incorporation of the sulfur-containing heterocycle could lead to materials with high refractive indices or specific conductive properties. Furthermore, the ability to modify the phenyl ring allows for the fine-tuning of these characteristics, paving the way for the development of bespoke materials for specialized applications.

Application in Catalysis and Ligand Design for Metal Complexes

The presence of a sulfur atom within the thiolane ring and the oxygen atom of the hydroxyl group makes this compound a promising candidate for use as a ligand in the design of metal complexes for catalysis. Sulfur-containing ligands are well-known for their ability to coordinate with a variety of transition metals, often imparting unique catalytic activities.

The potential for this compound to act as a bidentate or even a tridentate ligand, through the involvement of the sulfur, the hydroxyl oxygen, and potentially the methoxy (B1213986) oxygen, could lead to the formation of stable and catalytically active metal centers. These complexes could find applications in a range of organic transformations, such as cross-coupling reactions, hydrogenations, or asymmetric synthesis.

Potential Catalytic Roles:

Metal Complex ApplicationRationale
Asymmetric Catalysis The chiral centers in this compound could be exploited to create catalysts for stereoselective reactions.
Cross-Coupling Reactions The sulfur atom could stabilize palladium or nickel catalysts, which are commonly used in C-C and C-N bond formation.
Oxidation/Reduction Reactions The electronic properties of the ligand, tunable via the methoxyphenyl group, could influence the redox potential of the metal center.

Development of Advanced Analytical Methods for Detection and Quantification

The distinct chemical structure of this compound also suggests its potential use in the development of new analytical methods. Its unique combination of functional groups could be exploited for selective detection and quantification. For instance, the sulfur atom could be targeted using specific electrochemical or spectroscopic techniques.

Furthermore, derivatives of this compound could be synthesized to act as specific probes or standards in complex biological or environmental samples. The development of highly sensitive and selective analytical methods would be crucial for any future studies on its metabolic fate, environmental persistence, or for quality control in any potential manufacturing processes.

Potential Analytical Approaches:

Analytical TechniqueBasis for Application
High-Performance Liquid Chromatography (HPLC) The compound's polarity and potential for derivatization make it suitable for separation and quantification by HPLC.
Mass Spectrometry (MS) The specific fragmentation pattern of this compound would allow for its unambiguous identification and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy The unique chemical shifts of the protons and carbons in the molecule provide a powerful tool for its structural elucidation and purity assessment.

Future Directions and Emerging Research Avenues for Thiolan Chemistry

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Interactive Table: Applications of AI/ML in Thiolan Chemistry

Application Area Description Potential Impact
Predictive Modeling Utilizing algorithms to forecast the physicochemical and biological properties of novel Thiolan derivatives. Accelerated identification of lead compounds with higher success rates in preclinical development.
Retrosynthesis Planning AI-powered tools to design efficient and novel synthetic routes to complex Thiolan structures. Reduction in the time and cost of synthesis, enabling the exploration of more complex chemical space.
Reaction Optimization Machine learning models to optimize reaction conditions (e.g., temperature, catalysts, solvents) for higher yields and purity. Improved efficiency and sustainability of chemical manufacturing processes.

| De Novo Drug Design | Generative models to design entirely new Thiolan-based molecules with specific desired biological activities. | Expansion of the accessible chemical universe for drug discovery. |

Multidisciplinary Collaborations in Complex Organic Synthesis and Chemical Biology

The synthesis and study of complex molecules like advanced Thiolanoids increasingly require a multidisciplinary approach. Collaborations between synthetic organic chemists, chemical biologists, computational chemists, and pharmacologists are essential for translating novel chemical structures into functional applications. These partnerships facilitate a deeper understanding of the biological mechanisms of action and structure-activity relationships (SAR) of new Thiolan derivatives.

For example, the MELLODDY (Machine Learning Ledger Orchestration for Drug Discovery) project brought together ten pharmaceutical companies to train a federated machine learning model for drug discovery without sharing proprietary data, showcasing the power of collaborative efforts in the pharmaceutical industry. kubermatic.com Such collaborative models can be instrumental in exploring the therapeutic potential of new Thiolan compounds. Furthermore, academic-industrial partnerships can bridge the gap between fundamental research and clinical application, ensuring that promising discoveries in Thiolan chemistry are efficiently developed into tangible products.

Addressing Challenges and Opportunities in the Synthesis and Academic Study of Advanced Thiolanoids

The synthesis of complex, stereochemically rich Thiolanoids presents significant challenges that continue to drive innovation in synthetic methodology. Key challenges include the stereoselective construction of multiple chiral centers, the introduction of diverse functional groups, and the development of scalable and sustainable synthetic routes. Overcoming these hurdles requires the development of novel catalytic systems, the use of unconventional reaction conditions, and meticulous planning of synthetic strategies.

Despite these challenges, the field presents numerous opportunities for academic research. The exploration of new synthetic methods for Thiolan ring construction and functionalization remains a fertile ground for discovery. Furthermore, detailed mechanistic studies of reactions involving Thiolan derivatives can provide fundamental insights into their reactivity and guide the design of future synthetic endeavors. The development of robust and versatile synthetic platforms will be crucial for unlocking the full potential of advanced Thiolanoids in various scientific disciplines. escholarship.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.